molecular formula C17H27N5O4S2 B2972590 Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 1105200-88-1

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2972590
CAS No.: 1105200-88-1
M. Wt: 429.55
InChI Key: SNHFCDRYCGSTND-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate is a compound with multifaceted applications in chemical and biological research. Known for its complex structure, it serves as a valuable tool in various scientific studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate generally involves a multi-step synthesis. Each step requires specific reagents and reaction conditions to achieve the desired compound. Typically, thiadiazole derivatives are synthesized first, followed by piperazine ring formation. Finally, the ethyl ester moiety is introduced to complete the synthesis.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. Industrial methods often involve continuous flow chemistry, which allows for better control over reaction parameters and reduced production costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are critical for modifying the compound for specific research needs.

Common Reagents and Conditions

Oxidation reactions typically use reagents like hydrogen peroxide or potassium permanganate, while reduction reactions might involve lithium aluminum hydride. Substitution reactions can be facilitated by nucleophilic or electrophilic reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of sulfoxides, while reduction could yield thioethers.

Scientific Research Applications

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate has extensive applications in various scientific fields:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Employed in studies related to enzymatic functions and protein-ligand interactions.

  • Medicine: Investigated for its potential therapeutic properties and its role in drug development.

  • Industry: Utilized in the manufacture of specialized chemical products and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and targets vary depending on its application, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Compared to other similar compounds, Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate stands out due to its unique structure and functional groups. Some similar compounds include:

  • Ethyl 4-(piperazin-1-yl)-4-oxobutanoate

  • 5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazole

  • Piperazinyl-thiadiazole derivatives

Its uniqueness lies in the combination of the thiadiazole ring, piperazine moiety, and ethyl ester group, which together confer distinctive chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S2/c1-4-26-15(25)6-5-14(24)21-7-9-22(10-8-21)16-19-20-17(28-16)27-11-13(23)18-12(2)3/h12H,4-11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHFCDRYCGSTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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